molecular formula C17H26N2O5S B3014119 Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- CAS No. 221040-37-5

Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-

Cat. No.: B3014119
CAS No.: 221040-37-5
M. Wt: 370.46
InChI Key: NPBOEBYKTZRFHL-PSTGCABASA-N
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Description

The compound Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- (CAS: 894786-94-8) is a spirocyclic heterocycle featuring a pyrrolidine ring fused with a pyrrolo[2,1-b][1,3]thiazine system. Its molecular formula is C₁₆H₂₄N₂O₅S (MW: 356.44 g/mol), with stereochemical configuration (2R,4'R,8'aR) .

Properties

IUPAC Name

1-O'-tert-butyl 4-O-methyl (4R,7R,8aR)-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-1',4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-16(2,3)24-15(22)18-8-5-7-17(18)10-12-19(14(17)21)11(6-9-25-12)13(20)23-4/h11-12H,5-10H2,1-4H3/t11-,12-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBOEBYKTZRFHL-PSTGCABASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC3N(C2=O)C(CCS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- is a complex spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Structural Characteristics

The compound belongs to the class of spiro-heterocycles which are known for their unique three-dimensional structures and diverse biological activities. The spiro arrangement contributes to the rigidity and specificity of interactions with biological targets.

Biological Activity Overview

Research indicates that spirocyclic compounds often exhibit a wide range of biological activities including:

  • Anticancer Activity : Certain spiro-pyrrolidine derivatives have shown promise as anticancer agents. For instance, compounds with similar structures have been found to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Some spiro compounds possess antimicrobial activity against bacteria and fungi. This has been attributed to their ability to disrupt cellular processes in pathogens.
  • Anticonvulsant Effects : Spiro-pyrrolidine derivatives have also been noted for their anticonvulsant properties in preclinical studies.

Anticancer Activity

A study focusing on spiro-pyrrolidine derivatives revealed that specific analogs demonstrated significant cytotoxicity against breast cancer cell lines. For example:

CompoundIC50 (µM)Cell Line
Compound A5.3MCF7
Compound B8.9MDA-MB-231

These results suggest that structural modifications in the spiro framework can enhance anticancer activity.

Antimicrobial Activity

In vitro assays conducted on various spirocyclic compounds indicated that some derivatives exhibited potent activity against Mycobacterium tuberculosis. One compound showed an MIC of 1.56 µg/mL, comparable to standard treatments like Ethambutol .

Anticonvulsant Effects

Research has also highlighted the anticonvulsant potential of spiro-pyrrolidine derivatives. In animal models, certain compounds reduced seizure frequency significantly compared to control groups. The mechanism appears to involve modulation of GABAergic neurotransmission .

The biological activities of these compounds are often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many spiro compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some derivatives have been shown to modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H26N2O5S
  • Molar Mass : 370.46 g/mol
  • CAS Number : 221040-37-5

The compound features a unique spiro structure that incorporates multiple heteroatoms and functional groups. The presence of pyrrolidine and pyrrolo[2,1-b][1,3]thiazine rings contributes to its potential biological activity and reactivity. The dicarboxylic acid moiety enhances its solubility and reactivity in various chemical contexts .

Anticancer Activity

Research indicates that spiro compounds often exhibit diverse biological activities, including anticancer properties. In vitro studies have shown that certain spiro derivatives can inhibit the growth of various cancer cell lines. The compound under discussion may possess similar properties due to its structural characteristics:

  • Mechanism of Action : While specific mechanisms for this compound are not well-documented, related spirocyclic heterocycles have been shown to interact with enzymes or receptors to modulate their activity. This interaction could lead to significant therapeutic effects against cancer .

Potential Biological Targets

Although no specific biological targets have been established for this compound yet, its structural features suggest potential interactions with various biomolecules. The following table summarizes related compounds and their known activities:

Compound NameStructural FeaturesBiological Activity
Spirooxindole DerivativesSpiro structure with oxindole frameworkAnticancer properties
SpirapentadieneHighly strained bicyclic structureReactive intermediates
SpironolactoneSteroidal structure with spiro atomDiuretic medication

This comparison illustrates the unique aspects of the discussed compound while situating it within a broader context of related chemical entities.

Other Potential Applications

Given its structural complexity and functional groups, this compound may also be explored for:

  • Antimicrobial Activity : Similar spiro compounds have shown promise in inhibiting bacterial growth.
  • Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spiro Heterocycles

Spiro[benzo[b][1,4]thiazine-pyrrolidine] Derivatives

Compounds 14a–c () and 9b, 10a–b () share a spiro core combining benzo[b][1,4]thiazine and pyrrolidine rings. Key differences include:

  • Substituents: 14a–c feature oxindole and carboxylate groups, while 9b, 10a–b incorporate acenaphthenone and phenyl groups.
  • Synthetic Yields : 14c (81% yield) outperforms 14a (71%) and 14b (70%) due to electron-withdrawing chloro-substituents enhancing cyclization efficiency .
  • Melting Points : Higher melting points (>260°C for 14a–c ) suggest greater crystallinity compared to the target compound (data unavailable) .

Pyrrolo[2,1-b][1,3]thiazine Derivatives

and highlight pyrrolo[2,1-b][1,3]benzothiazoles synthesized via nucleophile-induced ring contraction. These lack the spiro architecture but share the pyrrolo-thiazine motif. Key distinctions:

  • Synthetic Routes : The target compound’s synthesis likely involves multistep esterification/spirocyclization, whereas benzothiazoles derive from 1,4-thiazine ring contraction .

Functional Analogues in Drug Discovery

Antimicrobial Spirooxindoles

Compounds like 8b and 12b () feature pyrimido[2,1-b][1,3]thiazine cores and demonstrate MIC values of 12.5–25 µg/mL against S. aureus and E. coli.

Enzyme-Targeting Spiroheterocycles

  • Brevioxime analogs (): Natural products with pyrrolo-oxazine scaffolds show anti-juvenile hormone activity , contrasting the target compound’s unexplored enzyme interactions.
  • Spirooxindoles (): Exhibit kinase inhibition via [3+2] cycloaddition-derived complexity, a strategy applicable to optimizing the target compound’s pharmacophore .
Table 2: Bioactivity Comparison
Compound Bioactivity Mechanism/Target
Target Compound Unknown N/A
Pyrrolobenzothiazoles CENP-E inhibition (IC₅₀: <1 µM) Antimitotic (cancer therapy)
8b Antimicrobial (MIC: 12.5 µg/mL) Cell wall synthesis disruption

Q & A

Q. How can researchers optimize the synthesis yield of (2R,4'R,8'aR)-configured spiro[pyrrolidine-pyrrolothiazine] derivatives?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., methanol reflux for 4–5 hours ), catalysts, and stoichiometric ratios of reactants. Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete conversions . Polar solvents like DMF or DMSO enhance solubility of intermediates . For stereochemical control, employ chiral auxiliaries or enantioselective catalysts, as seen in spiro-androsterone syntheses .

Q. What analytical techniques are critical for confirming the spiro junction and stereochemical configuration?

  • Methodological Answer : Use X-ray crystallography to resolve the spiro center and absolute configuration . For preliminary analysis, combine NOESY NMR to assess spatial proximity of protons (e.g., δ 0.15–0.28 ppm for axial methyl groups in spiro-androsterones ) with 13C NMR to verify quaternary carbons at the spiro junction (e.g., δC 49.4 ppm in spiro[benzo-thiazolo-pyrano-pyrimidine] derivatives ). Compare experimental data with computational models (DFT) for validation .

Q. How can researchers assess purity and detect impurities in this spiro compound?

  • Methodological Answer : Perform HPLC with UV detection (≥98% purity threshold ) and HRMS to confirm molecular ion peaks (e.g., m/z 452 [M+1] for spiro-pyrano-pyrimidines ). Use elemental analysis to detect deviations in C/H/N/S content, as seen in spiro-oxindole-pyrrolothiazoles (e.g., 72.89% C vs. 72.81% calculated ).

Advanced Research Questions

Q. How does stereochemistry at the spiro center influence bioactivity or reactivity?

  • Methodological Answer : Conduct comparative studies using enantiomers or diastereomers synthesized via divergent routes. For example, (4aR)-configured pyrrolo-pyridazines show distinct pharmacological profiles compared to their (4aS) counterparts . Test stereochemical effects in bioassays (e.g., anti-juvenile hormone activity in Penicillium-derived spiro compounds ).

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Re-examine sample purity via HPLC-MS to rule out degradation products . Use dynamic NMR to detect conformational flexibility causing signal splitting. Cross-validate with solid-state NMR or IR spectroscopy (e.g., 1743 cm⁻¹ for C=O stretches in spiro-pyrano-pyrimidines ). Computational tools like ACD/Labs or Gaussian can reconcile discrepancies in predicted vs. observed shifts .

Q. How can reaction mechanisms for spiro ring formation be experimentally validated?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or trapping experiments to identify intermediates. For 1,3-dipolar cycloadditions (common in spiro syntheses ), use labeled reagents (e.g., 13C- or 15N-isotopes) to track bond formation. Computational modeling (DFT) can map transition states, as applied to pyrrolo-thiazine ring contractions .

Q. What methodologies enable structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenated aryl groups in spiro-androsterones ) and test in relevant assays (e.g., insecticidal activity against Oncopeltus fasciatus ). Use molecular docking to predict binding interactions with target proteins (e.g., CENP-E inhibitors in pyrrolo-benzothiazoles ).

Technical Challenges & Solutions

Q. How to address low solubility during characterization or bioassays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF ) or sonication to improve dissolution. For crystallography, screen co-solvents (e.g., THF/hexane mixtures) to grow single crystals .

Q. What are best practices for handling oxidative or hydrolytic instability?

  • Methodological Answer : Store under inert atmosphere (N2/Ar) at –20°C. Avoid prolonged exposure to moisture by lyophilizing samples and using anhydrous solvents during synthesis . Stabilize labile groups (e.g., ester moieties) via steric hindrance from tert-butyl substituents .

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